molecular formula C24H23N3O6 B2443374 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide CAS No. 872856-90-1

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide

Cat. No.: B2443374
CAS No.: 872856-90-1
M. Wt: 449.463
InChI Key: MBRMJTMLVNRJGF-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, an indole moiety, and a morpholine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O6/c28-22(26-7-9-31-10-8-26)14-27-13-18(17-3-1-2-4-19(17)27)23(29)24(30)25-12-16-5-6-20-21(11-16)33-15-32-20/h1-6,11,13H,7-10,12,14-15H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRMJTMLVNRJGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.

    Indole Synthesis: The indole moiety can be prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Morpholine Introduction: The morpholine ring can be introduced through nucleophilic substitution reactions involving morpholine and suitable electrophiles.

    Final Coupling: The final step involves coupling the benzodioxole, indole, and morpholine intermediates using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.

    Modulating Receptors: Interacting with cell surface or intracellular receptors to alter cellular signaling pathways.

    Interfering with DNA/RNA: Binding to nucleic acids to affect gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole moiety but differs in the rest of the structure.

    (2E,4E)-Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate: Contains the benzodioxole ring but has a different functional group arrangement.

    2-Propenal, 3-(1,3-benzodioxol-5-yl): Another compound with the benzodioxole ring but with distinct reactivity and applications.

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide is a synthetic compound that has garnered attention for its potential biological activities. Its structure incorporates a benzodioxole moiety, an indole derivative, and a morpholine group, which may contribute to its pharmacological properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

Chemical Structure

The compound can be represented structurally as follows:

\text{N 2H 1 3 benzodioxol 5 yl methyl 2 1 2 morpholin 4 yl 2 oxoethyl 1H indol 3 yl}-2-oxoacetamide}

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, in vitro assays demonstrated that it inhibits cell proliferation in various cancer cell lines, including breast (MCF7), prostate (PC3), and colon (HCT116) cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Cell Line IC50 (μM) Mechanism
MCF710.5Apoptosis induction
PC38.7Cell cycle arrest
HCT11612.3Inhibition of proliferation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against both bacterial and fungal pathogens. It showed promising results against Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections.

Pathogen Minimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus15
Candida albicans20

Enzyme Inhibition

In addition to its anticancer and antimicrobial effects, the compound has been studied as an inhibitor of specific enzymes linked to disease processes. For example, it was shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory responses.

Enzyme Inhibition (%) at 50 μM
COX-175
COX-282

Case Studies

A notable case study involved the administration of the compound in a murine model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone. Histological analysis revealed decreased proliferation markers and increased apoptotic cells in treated tumors.

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : Interference with cell cycle progression.
  • Enzyme Inhibition : Blocking key enzymes involved in inflammation and cancer progression.

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